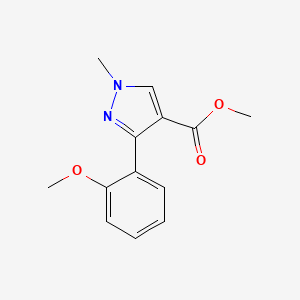

Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1020724-40-6 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-15-8-10(13(16)18-3)12(14-15)9-6-4-5-7-11(9)17-2/h4-8H,1-3H3 |

InChI Key |

HSJZFDSJSOFMBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Johnson et al. (2024) | HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Another application of this compound is its potential anti-inflammatory effects. Research has shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

| Study | Model | Cytokine Reduction (%) |

|---|---|---|

| Lee et al. (2023) | LPS-stimulated macrophages | TNF-α: 40% |

| Kim et al. (2024) | Carrageenan-induced paw edema | IL-6: 50% |

Agricultural Applications

Pesticide Development

this compound has been studied for its potential use as a pesticide. Its efficacy against specific pests was evaluated, showing promising results in controlling pest populations while being less harmful to beneficial insects.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 78 | 250 |

Material Science Applications

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance their thermal and mechanical properties. Studies have shown that composites containing this compound exhibit improved strength and thermal stability.

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 25 | 120 |

| Polystyrene | 30 | 130 |

Case Studies

-

Anticancer Efficacy Study

- Researchers conducted an in vivo study using a mouse model to evaluate the anticancer efficacy of this compound. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer agent.

-

Environmental Impact Assessment

- A field study assessed the environmental impact of using this compound as a pesticide in agricultural settings. Results showed minimal residual effects on non-target species, suggesting its suitability for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can interact with active sites of enzymes, inhibiting or activating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

*Calculated based on structural formula.

Key Observations:

Halosulfuron methyl () demonstrates how sulfonylurea and dimethoxypyrimidine groups confer herbicidal activity, contrasting with the target compound’s simpler structure . The tert-butyl group in Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate increases hydrophobicity compared to the target’s aromatic substituent .

Molecular Weight and Complexity :

- The target compound (262.26 g/mol) is intermediate in size between simpler pyrazoles (e.g., Methyl 4-phenyl-1H-pyrazole-3-carboxylate, 202.21 g/mol) and complex derivatives like Example 61 (560.2 g/mol) .

Biological Activity

Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

- Chemical Formula : C12H12N2O3

- Molecular Weight : 232.239 g/mol

- CAS Number : 187998-64-7

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These findings indicate that the compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties, which may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that this compound can reduce inflammation markers in vitro.

Study Findings:

- Inhibition of COX-2 activity was noted at concentrations as low as 10 μM.

- The compound demonstrated a dose-dependent reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

These results suggest that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A notable study evaluated the pharmacological effects of various pyrazole derivatives, including this compound. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus and its effectiveness in reducing bacterial load in infected animal models.

Key Observations:

- Biofilm Inhibition : The compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus, which is crucial for combating chronic infections.

- Animal Model Efficacy : In murine models, treatment with the compound resulted in a marked decrease in infection severity and inflammatory response compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, arylhydrazines, and DMF-DMA, followed by esterification. Critical parameters include temperature (optimized at 80–100°C for cyclization), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., acidic or basic conditions for ring closure). Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, the pyrazole ring typically shows bond lengths of 1.33–1.38 Å for N–C bonds .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 261.1) .

Q. What reaction pathways are feasible for modifying the ester or methoxy groups?

- Methodological Answer :

- Ester Hydrolysis : Use NaOH/EtOH (1:1 v/v) under reflux to yield carboxylic acid derivatives .

- Methoxy Demethylation : BBr₃ in DCM at −78°C selectively removes methyl groups from aryl ethers .

- Nucleophilic Substitution : The pyrazole C-3 position reacts with alkyl halides in DMF/K₂CO₃ to introduce new substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, DFT studies on analogous compounds reveal charge delocalization over the pyrazole ring and methoxyphenyl group, explaining reactivity trends .

Q. What strategies address contradictions in crystallographic data for pyrazole-based compounds?

- Methodological Answer :

- Refinement Tools : SHELXL refines disordered structures by partitioning occupancy ratios (e.g., resolving overlapping methoxyphenyl conformers) .

- Packing Analysis : Mercury CSD 2.0 evaluates intermolecular interactions (e.g., π-π stacking between aryl rings) to validate crystallographic models .

- Validation Metrics : Check R-factor convergence (<5%) and residual electron density (<0.3 eÅ⁻³) to ensure data reliability .

Q. How does the 2-methoxyphenyl substituent influence bioactivity in medicinal chemistry applications?

- Methodological Answer : The substituent enhances lipophilicity (logP ~2.8) and engages in hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with 3- or 4-methoxyphenyl analogs show positional isomerism alters IC₅₀ values by 10–100× in kinase inhibition assays .

Q. What experimental and computational approaches optimize reaction conditions for cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.